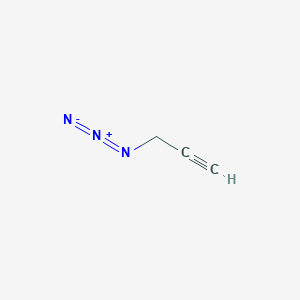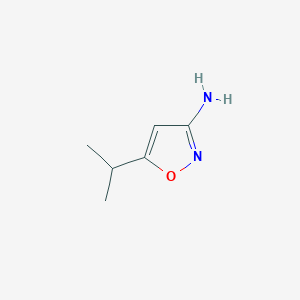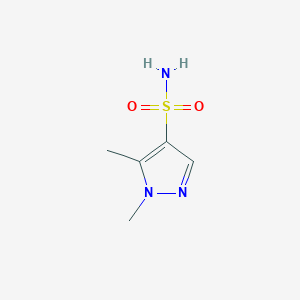
(2-Bromo-2-methylpropyl)benzene
Descripción general
Descripción
(2-Bromo-2-methylpropyl)benzene, also known as 2-Bromo-2-methylpropylbenzene, is an organic compound that has been extensively studied due to its versatile applications in many areas of science. This compound is a colourless liquid with a boiling point of 119.8°C and a melting point of -46.2°C. It is soluble in most organic solvents, including benzene, toluene, and ethanol, and is a highly reactive compound. The compound was first synthesized in the early 1950s, and since then, has been used in many scientific applications, including synthetic organic chemistry, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Alkylation of Benzene
In a study exploring modern Friedel–Crafts chemistry, benzene was alkylated using 1,2-dibromo-3-chloro-2-methylpropane to produce various alkylation products. This research signifies the role of (2-Bromo-2-methylpropyl)benzene in chemical syntheses, particularly in the formation of diphenylated butanes and 2-methyl-1-phenylindane (H. Albar, A. Khalaf, & S. Bahaffi, 1997).
Cholesteric Glassy Liquid Crystals
A study on cholesteric glassy liquid crystals used this compound derivatives for synthesizing new materials. These materials demonstrated properties like phase-transition temperatures and stability against crystallization, making them potential candidates for various applications in material science (Chunki Kim, K. Marshall, J. U. Wallace, J. Ou, & Shaw H. Chen, 2008).
Organophosphorus Compounds
This compound was utilized in the preparation of organophosphorus compounds. The study investigated the chemical shifts in these compounds, contributing to the understanding of organophosphorus chemistry and its applications (Kozo Toyota, Y. Matsushita, N. Shinohara, & M. Yoshifuji, 2001).
Synthesis of Bromo-Functionalized Benzenes
A research project developed efficient methods to synthesize bromo-, boryl-, and stannyl-functionalized benzenes, starting from bis(trimethylsilyl)benzenes. This study highlights the role of this compound derivatives in creating useful intermediates for various chemical syntheses (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, & M. Wagner, 2012).
Metallation Reactions
In a study on metallation reactions of bromo(alkylthio)benzenes, this compound derivatives were used to explore the regiochemistry in these reactions. The study provided insights into the complementary nature of metallation reactions in organic chemistry (M. Cabiddu, S. Cabiddu, Enzo Cadoni, S. D. Montis, C. Fattuoni, & S. Melis, 2004).
Mecanismo De Acción
Target of Action
(2-Bromo-2-methylpropyl)benzene, also known as 2-methyl-1-phenyl-2-propyl bromide , is an organic compoundSimilar compounds, such as tert-butyl bromide, have been used to study the massive deadenylation of adenine based-nucleosides .
Mode of Action
Brominated compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that brominated compounds can cause significant changes in gene expression and biochemical pathways . For example, tert-butyl bromide has been shown to cause massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Result of Action
For example, tert-butyl bromide has been shown to cause massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-bromo-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKIDBKYOGRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513496 | |
| Record name | (2-Bromo-2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23264-13-3 | |
| Record name | (2-Bromo-2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)












